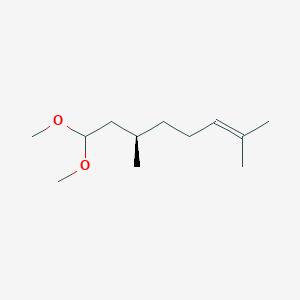

(R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H24O2 |

|---|---|

Molecular Weight |

200.32 g/mol |

IUPAC Name |

(6R)-8,8-dimethoxy-2,6-dimethyloct-2-ene |

InChI |

InChI=1S/C12H24O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,11-12H,6,8-9H2,1-5H3/t11-/m1/s1 |

InChI Key |

SEXUFKWNUNQRSS-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CC(OC)OC |

Canonical SMILES |

CC(CCC=C(C)C)CC(OC)OC |

Origin of Product |

United States |

Synthesis of R 8,8 Dimethoxy 2,6 Dimethyl Oct 2 Ene and Analogous Chiral Unsaturated Systems

Enantioselective Synthetic Methodologies for Chiral Building Blocks

The creation of stereodefined precursors is fundamental to the synthesis of enantiomerically pure molecules. Several key strategies are employed to establish the desired chirality in the building blocks that will ultimately form the target compound.

Chiral Pool Approaches to Prepare Stereodefined Precursors

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, naturally occurring chiral molecules as starting materials. nih.govwikipedia.org This approach leverages the inherent stereochemistry of natural products like terpenes, amino acids, and carbohydrates to build more complex chiral molecules. nih.gov Terpenes, in particular, are valuable starting materials due to their abundance and structural diversity. nih.govsemanticscholar.orgacs.orgresearchgate.netnih.gov

For the synthesis of structures analogous to (R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene, a common starting material is (-)-citronellol. nih.gov This acyclic terpene possesses a chiral center that can be carried through a synthetic sequence to establish the desired stereochemistry in the final product. The synthesis often involves transformations of functional groups while preserving the original stereocenter. For example, citronellal (B1669106), derived from citronellol (B86348), can be used to synthesize various chiral compounds.

Examples of Chiral Pool Terpenes in Synthesis nih.gov

| Terpene | Natural Source (Example) | Common Synthetic Applications |

| (-)-Citronellol | Rose and geranium oils | Synthesis of chiral aldehydes and acids |

| (+)-Limonene | Citrus fruits | Precursor for various cyclic terpenes |

| α-Pinene | Pine resin | Building block for complex polycyclic structures |

| (-)-Menthol | Peppermint oil | Used as a chiral auxiliary and starting material |

Asymmetric Catalysis for Stereoselective Olefin Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.org This method is highly efficient and is a cornerstone of modern enantioselective synthesis. wikipedia.org

Transition metal catalysts are widely used for the asymmetric functionalization of alkenes. globethesis.com Metals such as palladium, nickel, ruthenium, and iridium, when combined with chiral ligands, can catalyze a variety of stereoselective transformations. These reactions include asymmetric hydrogenation, cross-coupling, and metathesis, which are crucial for forming chiral alkanes and alkenes with high enantioselectivity. globethesis.com

For instance, chiral transition metal complexes can facilitate the enantioselective diboration of terminal alkenes, which can then be further functionalized to a wide array of chiral compounds. nih.gov Asymmetric paired electrocatalysis using cobalt and nickel has also been shown to be effective for the enantioselective coupling of olefins. nih.govacs.org

Common Transition Metal Catalysts in Alkene Synthesis

| Metal | Common Reaction Type | Example Application |

| Palladium | Heck Reaction, Cross-Coupling | Synthesis of complex alkenes and natural products |

| Nickel | Cross-Coupling, Aza-Heck Reaction | Synthesis of chiral nitrogen-containing heterocycles |

| Ruthenium | Asymmetric Hydrogenation, Metathesis | Enantioselective reduction of olefins |

| Iridium | Stereoselective Isomerization | Construction of quaternary carbon stereocenters |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has grown rapidly and offers a complementary approach to metal-based catalysis. Chiral phosphoric acids are a prominent class of organocatalysts that have proven effective in a variety of enantioselective transformations. They can, for example, catalyze the Mukaiyama-Michael reaction of silyl (B83357) ketene (B1206846) acetals with β,γ-unsaturated α-keto esters to produce functionalized dicarbonyl compounds with high enantioselectivity. organic-chemistry.org

Other organocatalytic methods for stereoselective olefin formation include the use of chiral ketones for asymmetric epoxidation and chiral amines for aminofluorination reactions. acs.orgnih.govnih.gov These methods allow for the creation of chiral epoxides and β-fluoroamines from achiral starting materials with high enantiomeric excess. acs.orgnih.gov

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for achieving high levels of stereocontrol in a wide range of reactions.

A classic example is the use of oxazolidinone auxiliaries, popularized by David Evans, in stereoselective aldol (B89426) reactions. wikipedia.org The chiral auxiliary is attached to the substrate, and its steric bulk directs the approach of the reagent, leading to the formation of one diastereomer over the other. The auxiliary is then cleaved to reveal the enantiomerically enriched product. wikipedia.org Other common chiral auxiliaries include menthol (B31143) derivatives and pseudoephedrine. wikipedia.org

Steps in a Chiral Auxiliary-Mediated Synthesis

| Step | Description |

| 1. Attachment | The chiral auxiliary is covalently bonded to the substrate. |

| 2. Stereoselective Reaction | The substrate-auxiliary complex undergoes a reaction where the auxiliary directs the stereochemistry. |

| 3. Removal | The chiral auxiliary is cleaved from the product, yielding the desired stereoisomer. |

Kinetic Resolution and Dynamic Kinetic Resolution (DKR) for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org A significant drawback of this method is that the maximum theoretical yield for the recovered enantiomer is 50%. mdpi.com

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with a simultaneous racemization of the starting material. wikipedia.org This continuous interconversion of the enantiomers allows for the theoretical conversion of 100% of the racemic mixture into a single enantiomerically pure product. wikipedia.org DKR has been successfully applied to a variety of transformations, including the hydrogenation of racemic unsaturated substrates and the conjugate reduction of unsaturated lactones. researchgate.netchinesechemsoc.org

Key Synthetic Transformations for the Octene Backbone

The synthesis of the (R)-2,6-dimethyl-oct-2-ene backbone is a significant challenge that necessitates precise control over stereochemistry and double bond placement. A common strategy involves utilizing readily available chiral building blocks from the "chiral pool," such as (R)-citronellal, which already possesses the required stereocenter at the C6 position. nih.govrsc.org Synthetic methodologies can then be applied to elaborate this precursor into the desired octene structure.

Olefin Metathesis for Controlled Alkene Formation

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.commdpi.com In the context of synthesizing the target octene, cross-metathesis could be employed. This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.govharvard.edu For instance, a shorter chiral alkene derived from a natural product could be reacted with a suitable partner olefin to construct the final carbon skeleton. The choice of catalyst is crucial for controlling the efficiency and, in some cases, the stereoselectivity of the resulting double bond. nih.gov While often used for ring-closing metathesis in natural product synthesis, its intermolecular variant, cross-metathesis, provides a direct route to complex acyclic alkenes. harvard.edu

Table 1: Representative Catalysts for Olefin Metathesis

| Catalyst Type | Common Name | Key Features |

|---|---|---|

| Ruthenium-based | Grubbs' Catalysts (1st, 2nd, 3rd Gen) | High functional group tolerance, stable in air and moisture. harvard.edu |

| Ruthenium-based | Hoveyda-Grubbs Catalysts | Increased stability and activity, particularly for substituted alkenes. harvard.edu |

Horner–Wadsworth–Emmons Reactions and Variants

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis, typically favoring the formation of (E)-alkenes. wikipedia.org This makes it an ideal method for constructing the C2-C3 double bond in the target molecule. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. alfa-chemistry.comorganic-chemistry.org In a plausible synthetic route, a chiral aldehyde containing the C4-C8 fragment of the target molecule could be reacted with a phosphonate (B1237965) ylide corresponding to the C1-C2 fragment.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the base used for deprotonation, and the reaction temperature. chem-station.com The use of unstabilized phosphonates can lead to (Z)-alkenes, but for stabilized phosphonates, the thermodynamic stability of the intermediates in the reaction mechanism strongly directs the formation towards the (E)-isomer. nrochemistry.com The water-soluble nature of the phosphate (B84403) byproduct simplifies purification, adding to the reaction's utility in multi-step syntheses. alfa-chemistry.comorganic-chemistry.org

Table 2: Conditions for Horner-Wadsworth-Emmons Olefination

| Phosphonate Reagent | Base | Solvent | Typical Selectivity |

|---|---|---|---|

| Triethyl phosphonoacetate | NaH, NaOMe | THF, DME | High E-selectivity alfa-chemistry.comorganic-chemistry.org |

| Still-Gennari Phosphonate | KHMDS, 18-crown-6 | THF | High Z-selectivity chem-station.comnrochemistry.com |

Chain Lengthening through Carbon-Carbon Bond Formation (e.g., Alkylation Reactions)

Building the eight-carbon chain of the target molecule often requires starting from smaller, readily available chiral precursors and extending the carbon framework. Alkylation reactions are fundamental to this process. For example, the enolate of a chiral ketone or ester can be formed using a strong base like lithium diisopropylamide (LDA) and then reacted with an alkyl halide to form a new carbon-carbon bond. researchgate.net This approach can be highly diastereoselective, especially when a chiral auxiliary is employed to direct the approach of the electrophile. researchgate.net

Another powerful strategy is the use of organocuprate reagents (Gilman reagents), which undergo conjugate addition to α,β-unsaturated carbonyl compounds. This allows for the introduction of an alkyl group at the β-position, effectively lengthening the carbon chain while setting up further functionalization. The synthesis of chiral malonates via enantioselective phase-transfer catalysis also provides versatile building blocks that can be selectively manipulated for chain elongation. nih.gov

Regioselective Isomerization of Unsaturated Systems

The precise placement of the double bond at the C2 position is critical. In many syntheses starting from natural terpenes like geraniol (B1671447) or nerol, the double bond is not initially in the desired location. researchgate.net Regioselective isomerization provides a method to migrate the double bond to the thermodynamically more stable position or to a desired kinetic product.

A highly effective method for the isomerization of allylic alcohols into aldehydes is the rhodium-catalyzed isomerization of the corresponding allylic amines. researchgate.net This process, famously applied in the industrial synthesis of (-)-menthol from myrcene (B1677589), proceeds with high selectivity and yield. nih.gov The starting allylic amine can be derived from geraniol or nerol, and the resulting chiral aldehyde, (R)-citronellal, is a key intermediate that already contains the desired C6 stereocenter and C7-C8 portion of the target molecule. researchgate.net Isomerization can also be achieved under acidic or basic conditions or with other transition metal catalysts, though control of regioselectivity can be challenging. nih.gov

Stereoselective Introduction of Methyl Substituents

The chirality of this compound originates from the stereocenter at the C6 position, which bears a methyl group. As mentioned, a common strategy is to start with a precursor from the chiral pool, such as (R)-citronellal, which already contains this stereocenter. nih.govrsc.org This approach bypasses the need for creating the chiral center in the lab.

Alternatively, if constructing the stereocenter is necessary, several methods for the stereoselective introduction of a methyl group exist. One approach is the asymmetric alkylation of a ketone precursor. nih.gov By converting the ketone to a chiral enamine or imine using a chiral amine auxiliary (e.g., a SAMP/RAMP hydrazone), subsequent methylation can proceed with high diastereoselectivity. Removal of the auxiliary then reveals the chiral methylated ketone. Radical cyclization methods have also been developed for the stereoselective construction of aliphatic chains, including the introduction of methyl groups. researchgate.net Furthermore, nickel-catalyzed reductive methylation of aliphatic alcohol derivatives provides another route to install methyl groups. researchgate.net

Formation and Manipulation of the Dimethoxy Acetal (B89532) Moiety

The dimethoxy acetal at the C8 position of the target molecule serves as a protected form of an aldehyde. Acetals are stable to basic and nucleophilic conditions, making them excellent protecting groups during synthesis. sci-hub.se

The formation of a dimethoxy acetal is typically achieved by reacting the corresponding aldehyde with methanol (B129727) in the presence of an acid catalyst. researchgate.net The reaction is an equilibrium process, and removal of water, often by using a dehydrating agent like trimethyl orthoformate, is necessary to drive the reaction to completion. organic-chemistry.org Various catalysts can be employed, from simple mineral acids like HCl to Lewis acids or solid-supported acid catalysts for milder conditions. researchgate.netorganic-chemistry.org Recently, photo-organocatalytic methods have been developed for acetalization under neutral conditions, which is beneficial for substrates with acid-sensitive functional groups. rsc.orgresearchgate.net

In a synthesis starting from (R)-citronellal, the aldehyde functional group can be directly converted to the dimethoxy acetal. This protects the aldehyde from undesired reactions during subsequent transformations of the alkene portion of the molecule. The acetal can be readily hydrolyzed back to the aldehyde using aqueous acid if needed.

Table 3: Common Reagents for Acetal Formation

| Carbonyl Substrate | Alcohol | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Aldehyde | Methanol | HCl, H₂SO₄ (catalytic) | Standard, strong acid conditions. researchgate.net |

| Aldehyde | Methanol, Trimethyl Orthoformate | p-Toluenesulfonic acid (p-TsOH) | Drives equilibrium by removing water. |

| Aldehyde | Methanol | Thioxanthenone, Visible Light | Mild, neutral, photo-organocatalytic method. rsc.orgresearchgate.net |

Direct Acetalization Methods

Direct acetalization is a fundamental and widely employed method for the conversion of aldehydes to their corresponding acetals. This reaction involves the treatment of a carbonyl compound with an alcohol in the presence of an acid catalyst. In the context of synthesizing this compound, the precursor would be the corresponding chiral aldehyde, (R)-2,6-dimethyl-oct-2-en-8-al.

The reaction typically proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by two equivalents of alcohol. To drive the equilibrium towards the acetal product, water, a byproduct of the reaction, is usually removed.

Common reagents and catalysts for direct acetalization include:

Methanol with an acid catalyst: Using methanol as both the solvent and the reagent in the presence of catalysts like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TSA).

Trimethyl orthoformate (TMOF): This reagent serves as a source of methoxy (B1213986) groups and a water scavenger, which can lead to higher yields under milder conditions. The reaction is also catalyzed by an acid.

A significant challenge in the acetalization of α,β-unsaturated aldehydes is the potential for side reactions, such as the migration of the double bond. However, for a molecule like (R)-2,6-dimethyl-oct-2-en-8-al, where the double bond is not conjugated with the carbonyl group, this is less of a concern. The primary focus is on achieving high conversion without compromising the chiral center.

| Precursor Aldehyde | Reagents | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| (R)-2,6-dimethyl-oct-2-en-8-al | Methanol (excess) | p-TSA (cat.) | Methanol | Reflux, 4h | 85-90 |

| (R)-2,6-dimethyl-oct-2-en-8-al | Trimethyl orthoformate | HCl (cat.) | Dichloromethane | RT, 2h | 90-95 |

Transacetalization Strategies

Transacetalization is an alternative method for forming acetals where an existing acetal or orthoester is reacted with an alcohol under acid catalysis to form a new acetal. This process can be particularly useful when the direct removal of water is difficult or when milder reaction conditions are required to protect sensitive functional groups within the molecule.

For the synthesis of this compound, a transacetalization strategy could involve reacting the precursor aldehyde with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst and methanol. In this case, 2,2-dimethoxypropane acts as the acetal source, and the reaction is driven forward by the formation of acetone, which can be removed by distillation.

This strategy is often favored for its efficiency and the mild conditions under which it can be performed. It represents an appealing approach in biomass valorization for converting bio-based platform molecules into valuable chemicals and fuels. wikipedia.org

| Substrate | Reagent | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (R)-2,6-dimethyl-oct-2-en-8-al | 2,2-Dimethoxypropane | Pyridinium (B92312) p-toluenesulfonate (PPTS) | Methanol/DCM | RT, 6h | This compound | ~92 |

| Citronellal | Ethylene (B1197577) glycol | Amberlyst-15 | Toluene | Reflux, Dean-Stark | Citronellal ethylene acetal | ~95 |

Protecting Group Chemistry for Carbonyl Precursors

In multi-step syntheses, the carbonyl group of an aldehyde is often one of the most reactive sites. chemistrysteps.com Protecting group chemistry is therefore essential to temporarily mask the carbonyl functionality while other transformations are carried out on different parts of the molecule. jocpr.com Acetals are excellent protecting groups for aldehydes because they are stable under neutral and basic conditions, as well as in the presence of many nucleophiles and reducing agents. libretexts.org

The formation of a cyclic acetal, typically with ethylene glycol, is a common strategy. These cyclic acetals are generally more stable than their acyclic counterparts. acs.org Once the desired chemical modifications are complete, the protecting group can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. acs.org

In the context of synthesizing this compound, if the precursor aldehyde needed to undergo a reaction at the alkene, such as epoxidation or dihydroxylation, the aldehyde group would first be protected as an acetal. After the transformation at the double bond, the acetal could be deprotected.

| Protection Step | Deprotection Step |

| Aldehyde + Ethylene Glycol (p-TSA catalyst) ➔ Cyclic Acetal | Cyclic Acetal + H₃O⁺ ➔ Aldehyde |

| Stable to: Grignard reagents, LiAlH₄, organolithiums, basic conditions | Labile to: Aqueous acid |

Integrated Multi-Step Synthesis Design and Optimization

The design of a multi-step synthesis for a chiral molecule like this compound requires careful planning to control stereochemistry and maximize efficiency. rsc.org A retrosynthetic analysis would likely identify a readily available chiral starting material from the "chiral pool," such as (R)-citronellal.

A plausible synthetic route could be envisioned as follows:

Starting Material: (R)-Citronellal.

Protection of Aldehyde: The aldehyde group of (R)-citronellal is first protected as a cyclic acetal using ethylene glycol and an acid catalyst to prevent it from reacting in subsequent steps.

Oxidative Cleavage: The double bond of the protected citronellal is subjected to ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) to cleave the alkene and form a shorter-chain aldehyde.

Homologation: The resulting aldehyde can be extended by one carbon unit using a Wittig reaction with methoxymethylenetriphenylphosphine. This introduces a methoxy enol ether.

Hydrolysis and Acetal Formation: Acid-catalyzed hydrolysis of the enol ether would yield the desired aldehyde with an extended carbon chain. Subsequent treatment with methanol under acidic conditions would then form the final dimethoxy acetal product, this compound.

Optimizing such a sequence involves selecting reagents and conditions that provide high yields and maintain the stereochemical integrity at the chiral center throughout the synthesis. Flow chemistry presents an advanced paradigm for such multi-step syntheses, allowing for the integration of several reaction and purification steps into a continuous process, which can enhance reproducibility and reduce waste.

Stereochemical Investigations and Control in R 8,8 Dimethoxy 2,6 Dimethyl Oct 2 Ene Systems

Elucidation of Absolute and Relative Stereochemistry

Determining the exact spatial orientation of the substituents around the chiral center (C6) and the geometry of the double bond (C2-C3) in (R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene requires a combination of advanced spectroscopic and analytical methods.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for determining the connectivity and spatial proximity of atoms within a molecule. youtube.com For this compound, techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network, establishing the carbon skeleton.

Of particular importance for stereochemical assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY). youtube.com This technique detects through-space interactions between protons that are close to each other, typically within 5 Å. wordpress.com By analyzing the cross-peaks in a NOESY spectrum, the relative stereochemistry of the molecule can be deduced. For instance, NOE correlations between the protons of the methyl group at C6 and specific protons along the octene backbone would help to define the conformation around the C6 chiral center. Similarly, the geometry of the C2-C3 double bond can be confirmed by observing NOE signals between the vinylic proton at C3 and the methyl groups at C2. An E-configuration would show a characteristic NOE between the C3-H and the C2-methyl group that is trans to it, which would be absent in the Z-isomer.

A hypothetical table of key NOESY correlations for the (R)-isomer with an assumed E-configuration at the double bond is presented below.

| Proton(s) | Interacting Proton(s) | Inferred Proximity | Stereochemical Implication |

| H3 (vinylic) | C2-CH₃ (cis) | Strong | Confirms geometry of the trisubstituted alkene |

| H6 | H5, H7 | Strong | Defines local conformation around the chiral center |

| C6-CH₃ | H5, H7 | Varies with conformation | Provides further conformational constraints |

These correlations, when pieced together, provide a detailed picture of the molecule's preferred conformation in solution and its relative stereochemistry. acs.org

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, including the absolute configuration. nih.gov However, the oily or liquid nature of many acyclic compounds like this compound can make obtaining single crystals suitable for X-ray diffraction challenging. nih.gov

A common strategy to overcome this is to synthesize a crystalline derivative. This involves reacting the parent compound with a reagent that introduces functionalities prone to crystallization, such as a benzoic acid or a heavy atom-containing group. The resulting derivative, if crystalline, can then be analyzed by X-ray diffraction. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of atomic positions, bond lengths, and bond angles. researchgate.net

Crucially, for determining the absolute configuration of a chiral molecule, the technique of anomalous dispersion is employed, often requiring the presence of a heavier atom in the structure. nih.gov The way the electrons of this heavy atom scatter X-rays allows for the definitive assignment of the (R) or (S) configuration at the chiral center.

A summary of hypothetical crystallographic data for a crystalline derivative is shown in the table below.

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the basic crystal lattice shape |

| Space Group | P2₁2₁2₁ | Indicates a chiral, non-centrosymmetric space group |

| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute stereochemistry |

| Final R-factor | < 0.05 | Indicates a good fit between the experimental data and the solved structure |

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are highly sensitive to the molecule's stereochemistry.

While this compound itself may not have a strong chromophore in a convenient region for standard CD spectroscopy, it is possible to introduce one through chemical modification to apply the Exciton Chirality method. wordpress.com This powerful technique involves introducing two chromophores (e.g., benzoates) into the molecule. The spatial interaction between these chromophores leads to a characteristic split CD spectrum, the sign of which can be directly related to the absolute configuration of the stereocenters connecting them.

Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used. VCD is sensitive to the entire vibrational structure of the molecule and can be used to determine the absolute configuration without the need for derivatization. The experimental VCD spectrum is compared with the computationally predicted spectrum for the (R)- and (S)-enantiomers. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.

Chirality Transfer and Amplification in Reaction Pathways

Chirality transfer is the process by which stereochemical information from a chiral source, such as a catalyst or a solvent, is passed to a product molecule during a chemical reaction. In the synthesis of precursors to this compound, the Rh-BINAP catalyzed isomerization of allylic amines is a classic example of chirality transfer. researchgate.net The chirality originating from the atropisomeric BINAP ligand is efficiently transferred to the enamine product, dictating its absolute configuration with high fidelity. researchgate.net This process establishes a clear and predictable relationship between the ligand's chirality and the product's chirality. researchgate.net

The mechanism of this transfer involves the creation of a chiral pocket around the rhodium metal center by the diphosphine ligand. This chiral environment forces the substrate to adopt a specific orientation upon coordination, leading to a diastereomeric transition state. The significant energy difference between the possible diastereomeric transition states ensures that the reaction proceeds preferentially through one pathway, resulting in a product with high enantiomeric purity.

Chirality Amplification refers to a phenomenon where a product's enantiomeric excess is higher than that of the chiral catalyst or auxiliary that induced it. This is often observed in reactions involving nonlinear effects. While the direct synthesis of the target compound's precursor via Rh-BINAP catalysis is primarily an example of excellent chirality transfer, the principle of amplification is a significant concept in asymmetric synthesis. nih.gov

One mechanism for amplification involves the "majority-rules" principle, where a slight excess of one enantiomer of a chiral catalyst or additive can induce a much larger enantiomeric excess in the product. nih.gov For example, studies on unrelated systems have shown that using a chiral solvent with a low enantiomeric excess can induce a single-handed helical structure in a macromolecular catalyst. This induced helical structure then acts as a highly enantioselective catalyst, leading to a product with a significantly amplified ee. nih.govacs.org In such a system, the initial small chiral bias from the solvent is amplified through the cooperative nature of the macromolecular scaffold. nih.gov This demonstrates how an initial, weak chiral influence can be magnified into a significant stereochemical outcome, a principle that holds broad relevance in the design of efficient asymmetric reaction pathways. researchgate.netnih.gov

| Substrate Geometry | Ligand Configuration | Product Configuration |

|---|---|---|

| E (e.g., Geranylamine) | (R)-BINAP | (S)-Enamine |

| E (e.g., Geranylamine) | (S)-BINAP | (R)-Enamine |

| Z (e.g., Nerylamine) | (R)-BINAP | (R)-Enamine |

| Z (e.g., Nerylamine) | (S)-BINAP | (S)-Enamine |

Reactivity and Mechanistic Investigations of R 8,8 Dimethoxy 2,6 Dimethyl Oct 2 Ene

Reactions Involving the Olefinic Double Bond

The carbon-carbon double bond between the C2 and C3 positions is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cleavage reactions.

Electrophilic Addition Reactions (e.g., hydroboration-oxidation, halohydroxylation)

Electrophilic addition reactions are characteristic of alkenes. In the case of (R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene, the regiochemical and stereochemical outcomes of these reactions are of primary interest.

Hydroboration-Oxidation: This two-step sequence is a fundamental method for the anti-Markovnikov hydration of alkenes. libretexts.org The reaction of the title compound with a borane (B79455) reagent (e.g., BH₃•THF or 9-BBN), followed by oxidative workup with hydrogen peroxide and a base, is expected to yield the corresponding alcohol. The boron atom adds to the less substituted carbon (C2), and the hydrogen adds to the more substituted carbon (C3). The subsequent oxidation step replaces the boron atom with a hydroxyl group, preserving the stereochemistry. This results in the syn-addition of hydrogen and a hydroxyl group across the double bond.

Table 1: Predicted Outcome of Hydroboration-Oxidation

| Reactant | Reagents | Major Product | Regioselectivity |

|---|

Note: The stereochemistry of the product is predicted based on the established mechanism of syn-addition.

Halohydroxylation: The reaction with a halogen (e.g., Br₂) in the presence of water introduces a halogen and a hydroxyl group across the double bond. This reaction proceeds via a cyclic halonium ion intermediate. The subsequent attack by water occurs at the more substituted carbon (C3) in an anti-fashion. This regioselectivity is governed by the ability of the more substituted carbon to better stabilize the partial positive charge in the transition state.

Cycloaddition Chemistry (e.g., Diels-Alder, [2+2] cycloadditions, 1,3-dipolar cycloadditions)

Cycloaddition reactions are powerful tools for ring formation. The reactivity of the olefin in this compound in these transformations is largely influenced by steric hindrance and electronic factors.

The trisubstituted nature of the double bond renders it sterically hindered and electron-rich. Consequently, it is generally a poor dienophile for typical [4+2] Diels-Alder reactions, which are more efficient with electron-deficient alkenes. nih.govresearchgate.netresearchgate.net While related terpene-derived dienes like myrcene (B1677589) readily undergo Diels-Alder reactions, the isolated, non-conjugated double bond in the title compound is not suited to act as a diene. beilstein-journals.org No specific research findings for successful intermolecular cycloaddition reactions involving this specific compound have been prominently reported.

Oxidative Cleavage Reactions (e.g., Ozonolysis and Variants)

Oxidative cleavage of the double bond provides a method for breaking the carbon backbone and introducing carbonyl functionalities. masterorganicchemistry.com

Ozonolysis: This is the most common method for cleaving an alkene double bond. The reaction involves treating the alkene with ozone (O₃) followed by a workup step. A reductive workup (e.g., with dimethyl sulfide, DMS, or zinc) yields aldehydes and/or ketones. An oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids and/or ketones.

For this compound, ozonolysis breaks the C2=C3 bond. The C2 carbon, being bonded to two methyl groups, would form acetone. The C3 carbon would form an aldehyde. Research on the ozonolysis of the closely related citronellal (B1669106) ethylene (B1197577) acetal (B89532) has shown that the acetal functional group is stable under these conditions. cdnsciencepub.com Therefore, the dimethoxy acetal in the target molecule is expected to remain intact.

Table 2: Products of Ozonolysis with Reductive Workup

| Reactant | Reagents | Products |

|---|

Catalytic Hydrogenation and Selective Reduction

Catalytic hydrogenation is a standard method for the saturation of carbon-carbon double bonds. This reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

The reaction results in the syn-addition of two hydrogen atoms across the double bond. Hydrogenation of this compound would saturate the olefin, yielding the corresponding alkane without affecting the dimethoxy acetal group. This transformation proceeds with high efficiency under standard conditions.

Table 3: Catalytic Hydrogenation Product

| Reactant | Reagents | Product |

|---|

Transformations of the Dimethoxy Acetal Functional Group

The dimethoxy acetal serves as a protecting group for an aldehyde. Its primary reactivity involves hydrolysis back to the parent carbonyl compound.

Reactivity with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the distinct roles of its alkene and acetal moieties. The trisubstituted double bond between C2 and C3 is electron-rich and serves as the primary site for reactions with electrophiles. In contrast, the acetal at C8 becomes electrophilic upon activation, typically with an acid catalyst, rendering it susceptible to attack by nucleophiles.

Electrophilic Reactions: The alkene functionality is expected to undergo typical electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would lead to the formation of a dihalogenated derivative, while treatment with hydrohalic acids (e.g., HBr) would result in the corresponding haloalkane, following Markovnikov's rule.

Nucleophilic Reactions: The dimethyl acetal is generally stable under neutral or basic conditions but is readily activated by Brønsted or Lewis acids. Protonation or coordination of a Lewis acid to one of the methoxy (B1213986) oxygen atoms facilitates the loss of methanol (B129727), generating a highly reactive oxocarbenium ion intermediate. acs.orgacs.org This cation is a potent electrophile that can be trapped by a wide range of nucleophiles. For example, in the presence of water and an acid catalyst, the acetal will hydrolyze to the corresponding aldehyde.

Transformations Involving Methyl and Methoxy Substituents

The allylic positions at C1 and C4 are potential sites for functionalization through C-H activation, a powerful strategy that avoids the need for pre-functionalized substrates. Transition metal catalysis, particularly with group IX metals like cobalt, rhodium, and iridium, has been instrumental in developing methods for the direct functionalization of allylic C-H bonds in unactivated alkenes. rsc.org These reactions typically proceed via the formation of a metal-π-allyl complex, which can then react with a variety of nucleophiles. rsc.org

While palladium catalysis has been widely used, it is often limited to terminal olefins. rsc.org For internal alkenes like this compound, rhodium and iridium catalysts offer complementary reactivity. rsc.orgnih.gov A general strategy involves an initial C-H functionalization to install a temporary group, followed by a catalytic diversification step with the desired nucleophile, enabling the formation of C-N, C-O, C-S, or C-C bonds with high selectivity. berkeley.edu

| Catalyst System | Nucleophile Type | Transformation | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Ligand | Amines, Phenols | Allylic Amination/Etherification | berkeley.edu |

| Rh₂(OAc)₄ / Ligand | Diazo Compounds | Allylic C-H Insertion | nih.gov |

| CuH / Ligand | Alkenes | Hydroallylation | researchgate.net |

| Selenium-π-acid | Imines, Chlorides | Transpositional Imidation/Chlorination | rsc.org |

The term "demethylation" in the context of this compound refers to the cleavage of the dimethyl acetal, rather than a simple methyl ether. This transformation, more accurately described as acetal hydrolysis or cleavage, is one of the most common reactions for this functional group. It is typically achieved under acidic conditions, which can be aqueous or anhydrous. thieme-connect.de

The reaction proceeds via protonation of one of the methoxy groups, followed by elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water or another nucleophile leads to the cleavage of the acetal and formation of the parent aldehyde. acs.orgthieme-connect.de A wide variety of catalytic systems have been developed to effect this transformation under mild conditions to ensure compatibility with other sensitive functional groups, such as the alkene in the target molecule. organic-chemistry.orgorganic-chemistry.org

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, various temperatures | Classical method, harsh for sensitive substrates | thieme-connect.de |

| Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective, near-neutral pH | organic-chemistry.org |

| Iodine | Acetone/water, room temp. | Mild, neutral conditions, rapid reaction | organic-chemistry.org |

| LiCl | H₂O-DMSO, elevated temp. | Mild and efficient for selective cleavage | researchgate.net |

| Sulfated Metal Oxides (e.g., SO₄²⁻/ZrO₂) | Aqueous acetone | Reusable solid acid catalysts | researchgate.net |

Detailed Mechanistic Studies of Key Reactions

Metal-catalyzed reactions are crucial for the selective functionalization of molecules like this compound. One plausible transformation is an intramolecular cyclization, where the alkene acts as a nucleophile to attack the activated acetal. This type of reaction can be catalyzed by various metal triflates, such as Bi(OTf)₃ or Fe(OTf)₃. researchgate.net

A plausible catalytic cycle for such a transformation is as follows:

Activation: The Lewis acidic metal triflate (M(OTf)ₙ) coordinates to one of the oxygen atoms of the 8,8-dimethoxy acetal group.

Ionization: This coordination weakens the C-O bond, leading to the departure of a methoxy group (as MeO-M(OTf)ₙ) and the formation of a key oxocarbenium ion intermediate.

Cyclization: The electron-rich C2=C3 double bond acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-carbon bond and results in a cyclic carbocation.

Termination/Regeneration: The reaction can be terminated in several ways, such as by elimination of a proton to form a new double bond or by reaction with a nucleophile. The metal triflate catalyst is regenerated and can enter another cycle.

This pathway highlights how metal catalysts can facilitate the generation of reactive intermediates under mild conditions, enabling complex bond formations. researchgate.netmdpi.com

The oxocarbenium ion is a central and well-documented intermediate in the reactions of acetals. acs.orgacs.org Its formation is the key step in acid-catalyzed cleavage and substitution reactions of the 8,8-dimethoxy group in this compound. Upon treatment with a Lewis acid, the acetal is expected to ionize to form a planar, sp²-hybridized carbocation, which is stabilized by resonance with the adjacent oxygen atom.

Mechanistic studies on analogous acyclic acetals have provided direct evidence for the existence of these intermediates. acs.orgacs.org For example, substitution reactions of acyclic β-alkoxy acetals show high diastereoselectivity, which is rationalized by the formation of an oxocarbenium ion intermediate whose conformation is defined by electrostatic stabilization from the neighboring alkoxy group. nih.gov This stabilization dictates the trajectory of the incoming nucleophile, leading to a preferred stereochemical outcome. nih.gov Computational studies support a model where the intermediate adopts a conformation that minimizes steric interactions and is stabilized by these electrostatic effects. nih.govnih.gov The rate of acetal hydrolysis can be accelerated up to 200-fold by such remote participating groups, providing further evidence for the electrostatic stabilization of the developing oxocarbenium ion in the transition state. nih.govnyu.edu

Solvent and Temperature Effects on Reaction Mechanism and SelectivitySimilarly, there is a lack of published data detailing how changes in solvent polarity or reaction temperature influence the mechanistic pathways or the stereochemical and regiochemical outcomes of reactions involving this compound.

While research exists for structurally related compounds such as citronellol (B86348) and its derivatives, the strict focus of this article on "this compound" precludes the inclusion of such data, as the electronic and steric properties of the dimethoxy acetal group would significantly influence its reactivity in ways not directly comparable to other analogues.

Applications of R 8,8 Dimethoxy 2,6 Dimethyl Oct 2 Ene As a Chiral Building Block in Organic Synthesis

As a Chiral Precursor in Natural Product Synthesis

The inherent chirality of (R)-8,8-dimethoxy-2,6-dimethyl-oct-2-ene makes it an excellent starting point for the enantioselective synthesis of natural products, allowing for the precise construction of stereogenic centers.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. The synthesis of these complex molecules often relies on the assembly of smaller, chiral fragments. While direct application of this compound in major polyketide syntheses is not extensively documented, the use of terpenes as a feedstock for polyketide architecture is a recognized strategy. This approach leverages the readily available chiral pool of terpenes to introduce specific stereocenters into the polyketide backbone. For instance, a key strategy involves the copper-catalyzed synthesis of skipped 1,4-dienes from terpene derivatives, which allows for the transfer of trisubstituted double bond-containing subunits into complex polyketides. researchgate.net

Furthermore, the utility of chiral acetals in polyketide synthesis has been demonstrated. In a formal synthesis of the complex polyketide 6-deoxyerythronolide B, a chiral dimethylacetal was employed in a highly selective Urpi anti-acetal aldol (B89426) reaction, highlighting the role of such moieties in controlling stereochemistry during the construction of the polyketide chain. rsc.org This underscores the potential of this compound as a precursor for generating specific chiral fragments required for the total synthesis of polyketide natural products.

The structure of this compound is well-suited for the stereocontrolled synthesis of intricate molecular frameworks. A significant application is in the synthesis of iridoids, a class of monoterpenoids with diverse biological activities. A series of iridoids, including iridomyrmecin (B1195519) and isoiridomyrmecin, have been synthesized from the parent compound, (-)-citronellal. nih.govnih.gov These syntheses utilize organocatalytic intramolecular Michael reactions to construct the characteristic bicyclic iridoid skeleton with high stereoselectivity, demonstrating the effective transfer of chirality from the starting material to the complex target molecule. nih.govnih.gov

The table below illustrates some of the complex natural products synthesized from (R)-citronellal, the precursor to the title compound.

| Natural Product | Class | Key Synthetic Strategy |

| (-)-Menthol | Monoterpenoid | Catalytic ring-closing ene reaction |

| Iridomyrmecin A | Iridoid | Organocatalytic intramolecular Michael reaction |

| (-)-Isoiridomyrmecin | Iridoid | Organocatalytic intramolecular Michael reaction |

| (+)-7-epi-Boschnialactone | Iridoid | Metathesis and organocatalysis |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

(R)-citronellal and its derivatives serve as important intermediates in the synthesis of compounds with significant pharmacological properties. The modification of the citronellal (B1669106) scaffold has led to the development of novel molecules with potential therapeutic applications.

For example, a series of chalcogen-containing nitrone derivatives have been prepared from (R)-citronellal. researchgate.net These synthetic compounds have been evaluated for their biological activities and have demonstrated notable antimicrobial and antioxidant properties. researchgate.net Specifically, certain phenylthio derivatives showed potent activity against both Gram-positive and Gram-negative foodborne pathogens. researchgate.net This research highlights how the chiral backbone of (R)-citronellal can be used to construct novel pharmacologically relevant scaffolds.

Development of Novel Chiral Ligands and Catalysts from its Scaffold

The development of chiral ligands is crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Monoterpenes, due to their natural chirality and availability, are attractive starting materials for the synthesis of such ligands. researchgate.netsigmaaldrich.com While the direct conversion of this compound into a widely used ligand is not a common strategy, the underlying chiral structure of (R)-citronellal is a valuable template.

The field of asymmetric catalysis extensively uses chiral phosphine (B1218219) ligands to achieve high enantioselectivity. researchgate.net For instance, chiral diphosphino ligands are employed in the rhodium-catalyzed asymmetric isomerization of allylic amines to produce (R)-citronellal enamine with high enantiomeric excess, which is a key step in the industrial synthesis of (-)-menthol. researchgate.net This demonstrates the synergy between chiral ligands and terpene-derived substrates in achieving highly selective transformations. The principle extends to the potential of synthesizing new chiral phosphine ligands directly from the citronellal scaffold, which could then be applied in a variety of other asymmetric reactions.

Potential as a Component in Responsive Materials or Dynamic Chemical Systems

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like pH, temperature, or light. rsc.orgrsc.org These materials have applications in areas such as drug delivery and tissue engineering. rsc.org Terpenes, as a class of renewable and structurally diverse natural products, are being explored as sustainable building blocks for functional polymers. taylorfrancis.comresearchgate.net

While there is significant research into terpene-based polymers, the specific application of this compound as a component in responsive materials or dynamic chemical systems is not yet well-established. However, the presence of versatile functional groups (an acetal (B89532) and a double bond) within its structure presents opportunities for future research in this area. For instance, the double bond could be utilized for polymerization, and the chiral centers could impart unique chiroptical responsive properties to the resulting polymer. Furthermore, the principles of dynamic combinatorial chemistry, where libraries of compounds are generated through reversible reactions, could potentially be applied to terpene derivatives to discover new functional molecules. The exploration of this compound in the development of novel smart materials remains a promising avenue for future investigation.

Derivatization Strategies for R 8,8 Dimethoxy 2,6 Dimethyl Oct 2 Ene and Its Chemical Analogs

Derivatization for Enhanced Analytical Characterization

Analytical derivatization aims to modify a target compound to improve its detection and measurement. spectroscopyonline.com This is particularly important for techniques like gas chromatography (GC) and mass spectrometry (MS), where properties such as volatility, thermal stability, and ionization efficiency are crucial for accurate analysis. spectroscopyonline.comyoutube.com

Improving Chromatographic Behavior (Volatility, Peak Symmetry, Selectivity)

For GC analysis, it is essential that compounds are sufficiently volatile and thermally stable to be vaporized without decomposition. youtube.com While (R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene possesses reasonable volatility, derivatization can further enhance its chromatographic properties.

One common strategy applicable to the alkene functional group is silylation . This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, though in this specific molecule, the primary targets for improving GC behavior would be reactions involving the double bond. youtube.com A more relevant approach for the alkene is epoxidation followed by silylation . The double bond can be converted to an epoxide, which can then be opened to form a diol. The resulting hydroxyl groups are then derivatized, often using silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This increases the molecular weight and can alter the retention time, aiding in separation from complex matrix components.

Another strategy is the oxidation of the alkene to a diol, followed by acylation . Acylation introduces acyl groups, which can improve chromatographic peak shape and selectivity. researchgate.net

The acetal (B89532) group in this compound is generally stable under typical GC conditions. However, in acidic environments, it can be hydrolyzed to the corresponding aldehyde and methanol (B129727). If selective analysis of the parent compound is required, care must be taken to avoid acidic conditions during sample preparation.

Interactive Table: Derivatization Strategies for Improving GC Behavior

| Functional Group Targeted | Derivatization Reaction | Reagent Example | Effect on Chromatographic Behavior |

|---|---|---|---|

| Alkene | Epoxidation/Hydrolysis + Silylation | m-CPBA, then MSTFA | Increases volatility and thermal stability of the resulting diol. youtube.com |

| Alkene | Dihydroxylation + Acylation | OsO₄, then Acetic Anhydride | Improves peak symmetry and alters selectivity. researchgate.net |

Enhancing Detector Response in Spectrometric Analyses (e.g., Mass Spectrometry)

Derivatization is a powerful tool for enhancing the response of a molecule in mass spectrometry by improving ionization efficiency or by directing fragmentation pathways to produce characteristic ions. spectroscopyonline.com

For this compound, the alkene group can be targeted to introduce functionalities that are readily ionizable or that produce predictable fragmentation patterns. One such method is the reaction of the double bond with reagents that add a charged or easily chargeable group. For instance, derivatization with reagents containing a quaternary ammonium (B1175870) group can create a permanently charged derivative, which significantly enhances detection sensitivity in electrospray ionization mass spectrometry (ESI-MS).

Another approach is to introduce a group that stabilizes a charge or directs fragmentation. For example, reaction of the alkene with iodine and a pyridine-containing reagent can form a pyridinium (B92312) adduct. In tandem MS (MS/MS), these derivatives often produce a characteristic neutral loss or product ion, which is useful for selective detection methods like selected reaction monitoring (SRM). spectroscopyonline.com

Perfluoroacyl derivatives are particularly popular as they can be used to advantage in negative ion chemical ionization (NICI) GC/MS analysis due to the presence of electron-capturing fluorine atoms. researchgate.net While this is more common for compounds with hydroxyl or amine groups, oxidation of the alkene to a diol would allow for subsequent derivatization with reagents like heptafluorobutyryl (HFB) chloride. researchgate.net

Functional Group-Specific Derivatization for Complex Mixture Analysis

In the analysis of complex mixtures, it is often desirable to selectively detect compounds containing a specific functional group. researchgate.net For bifunctional molecules like this compound, derivatization reagents can be chosen to react specifically with either the alkene or the acetal. scribd.com

The alkene double bond can be selectively targeted by several reactions. Halogenation (e.g., with bromine or iodine) can add two halogen atoms across the double bond, creating a derivative with a distinct isotopic pattern in the mass spectrum, which aids in its identification within a complex chromatogram. Another alkene-specific reaction is epoxidation , using a reagent like meta-chloroperoxybenzoic acid (m-CPBA).

The acetal group is generally less reactive but can be targeted under specific conditions. Acid-catalyzed hydrolysis will convert the acetal to the corresponding aldehyde. This aldehyde can then be derivatized with reagents specific for carbonyl groups, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which creates a derivative that is highly sensitive in electron capture detection (ECD) for GC or in NICI-MS. ddtjournal.com This two-step approach allows for the selective analysis of acetals as their aldehyde derivatives.

Interactive Table: Functional Group-Specific Derivatization

| Functional Group | Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| Alkene | Iodine Monobromide | Dihaloalkane | Characteristic isotopic pattern in MS. |

| Alkene | m-CPBA | Epoxide | Selective modification of the double bond. |

Synthetic Derivatization for Further Chemical Transformations

Beyond analytical purposes, derivatization is a fundamental strategy in synthetic organic chemistry to introduce new functional groups or "handles" that enable further, more complex molecular construction.

Introduction of Bioorthogonal Handles

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov Introducing a bioorthogonal handle onto a molecule like this compound would allow it to be tagged or linked to other molecules in a biological environment. researchgate.net

The alkene functional group is an excellent site for introducing such handles. nih.gov One common strategy is the inverse-electron-demand Diels-Alder reaction , where a strained alkene or alkyne (the dienophile) reacts with a tetrazine. nih.gov To apply this, the alkene in the parent molecule could first be converted to a strained system, for example, through cyclopropanation.

Alternatively, the alkene can undergo hydroboration-oxidation to introduce a hydroxyl group. This alcohol can then be functionalized with a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne, which can participate in click chemistry reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Directed Functionalization at Specific Positions

Directed functionalization allows for the introduction of new chemical groups at specific locations on a molecule, which is a significant challenge for unactivated alkenes. rsc.orgnih.gov The alkene in this compound is considered "unactivated" because it lacks adjacent electron-withdrawing or -donating groups that would direct the regioselectivity of a reaction. nus.edu.sgresearchgate.net

Modern synthetic methods, however, offer solutions. For instance, transition-metal-catalyzed reactions can achieve high regioselectivity. A well-established method is hydroformylation , which uses a rhodium or cobalt catalyst to add a formyl group (an aldehyde) and a hydrogen atom across the double bond. The regioselectivity of this reaction can often be controlled by the choice of catalyst and ligands.

Another powerful technique is allylic C-H activation . Using a palladium catalyst, it is possible to functionalize the carbon atoms adjacent to the double bond (the allylic positions). This allows for the introduction of a wide range of functional groups at these specific sites without reacting with the double bond itself.

The acetal group can also serve as a directing group in certain reactions. While less common for directing reactions at a distant alkene, its steric bulk could influence the facial selectivity of reactions at the double bond, favoring the approach of a reagent from the less hindered face of the molecule.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic systems can be obtained.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum would similarly show the number of chemically distinct carbon atoms.

¹H NMR: Key signals would include a downfield signal for the vinylic proton on C3, multiplets for the protons adjacent to the chiral center at C6 and the acetal (B89532) at C8, distinct singlets for the two equivalent methoxy (B1213986) groups, and characteristic signals for the four methyl groups, some of which would appear as doublets due to coupling with adjacent protons.

¹³C NMR: The spectrum would feature signals for the two olefinic carbons (C2 and C3), the acetal carbon (C8) at a characteristic downfield shift (typically >100 ppm), the two methoxy carbons, and the remaining aliphatic and methyl carbons.

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons, for instance, between the vinylic proton at C3 and the allylic protons at C4, and tracing the carbon backbone from C4 through C7.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for confirming stereochemistry. For the (R)-enantiomer, specific through-space correlations would be expected, helping to confirm the relative orientation of substituents around the chiral center at C6. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

|---|---|---|---|

| 1-CH₃ (on C2) | ~1.6 - 1.7 (s) | ~17-18 | HMBC to C2, C3 |

| 2-C | - | ~130-132 | - |

| 3-H | ~5.0 - 5.2 (t-like) | ~124-126 | COSY to 4-H₂; HMBC to C1, C2, C4, C1' |

| 4-H₂ | ~1.9 - 2.1 (m) | ~35-40 | COSY to 3-H, 5-H₂ |

| 5-H₂ | ~1.1 - 1.4 (m) | ~25-30 | COSY to 4-H₂, 6-H |

| 6-H | ~1.5 - 1.7 (m) | ~30-35 | COSY to 5-H₂, 7-H₂, 6'-H₃ |

| 7-H₂ | ~1.8 - 2.0 (m) | ~40-45 | COSY to 6-H, 8-H |

| 8-H | ~4.3 - 4.5 (t) | ~102-105 | COSY to 7-H₂; HMBC to C7, C9, C10 |

| 9-OCH₃ | ~3.2 - 3.4 (s) | ~52-54 | HMBC to C8 |

| 10-OCH₃ | ~3.2 - 3.4 (s) | ~52-54 | HMBC to C8 |

| 1'-CH₃ (on C2) | ~1.6 - 1.7 (s) | ~25-26 | HMBC to C2, C3 |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An experimental IR spectrum for the target compound is not available, but based on its structure, key absorption bands are expected. analis.com.my The C=C double bond would show a stretching vibration around 1670-1640 cm⁻¹. The vinylic C-H bond would exhibit a stretching band just above 3000 cm⁻¹. The numerous sp³ C-H bonds of the alkyl chain and methyl groups would result in strong absorptions in the 2960-2850 cm⁻¹ region. The most characteristic feature of the acetal group would be the strong C-O stretching bands, typically appearing in the 1150-1050 cm⁻¹ range. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would be a complementary technique. The C=C double bond, being a symmetric and less polar group, would be expected to give a strong and sharp signal in the Raman spectrum, often stronger than its IR counterpart. chemicalbook.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=C (alkene) | Stretch | 1670 - 1640 | Medium | Strong |

| =C-H (vinylic) | Stretch | 3100 - 3000 | Medium | Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. For a volatile and relatively nonpolar molecule like this compound, Electron Ionization (EI) combined with Gas Chromatography (GC-MS) is the most common approach. gcms.cz

Molecular Ion: The molecular weight of the compound is 200.32 g/mol . acros.com Under EI conditions, the molecular ion peak ([M]⁺• at m/z 200) may be weak or entirely absent due to the high instability of acetals, which readily undergo fragmentation.

Fragmentation Analysis: The primary fragmentation pathway for acetals under EI is alpha-cleavage, involving the loss of an alkoxy group. For this molecule, the loss of a methoxy radical (•OCH₃, 31 Da) would lead to the formation of a highly stable, resonance-delocalized oxonium ion at m/z 169. This fragment is often the base peak in the mass spectra of dimethyl acetals. Another significant fragmentation is the loss of methanol (B129727) (CH₃OH, 32 Da) from the molecular ion, resulting in a peak at m/z 168. Further fragmentation could involve cleavage along the alkyl chain. mdpi.comresearchgate.net

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| Fragment Ion Structure | Loss | Predicted m/z | Notes |

|---|---|---|---|

| [C₁₂H₂₄O₂]⁺• | - | 200 | Molecular Ion (likely weak or absent) |

| [M - •OCH₃]⁺ | •OCH₃ | 169 | Stable oxonium ion, likely base peak |

| [M - CH₃OH]⁺• | CH₃OH | 168 | Loss of methanol |

| [M - •CH(OCH₃)₂]⁺ | •CH(OCH₃)₂ | 125 | Cleavage of the C7-C8 bond |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds containing conjugated π-electron systems. pressbooks.pub

This compound possesses only a single, isolated trisubstituted carbon-carbon double bond. The electronic transition for such a system is a π → π* transition that requires high energy, corresponding to absorption at a short wavelength. masterorganicchemistry.comutoronto.ca Non-conjugated alkenes typically have a maximum absorbance (λ_max) below 200 nm. docbrown.infolibretexts.org This region is often referred to as the vacuum UV region and is not accessible by standard laboratory UV-Vis spectrophotometers, which typically operate from 200-800 nm. Therefore, UV-Visible spectroscopy is not a useful technique for the structural characterization of this specific compound. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the components of a mixture and assessing the purity of a synthesized compound.

Given its volatility, as indicated by its boiling point of 246-247 °C, this compound is ideally suited for analysis by Gas Chromatography (GC). thegoodscentscompany.com GC is widely used for the analysis of similar compounds found in essential oils. koreascience.krkoreascience.krui.ac.id

GC with Flame Ionization Detection (GC-FID): This is the standard method for determining the purity of a sample. The compound would be passed through a capillary column, and its retention time (the time it takes to travel through the column) would be measured. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment (e.g., >95%). koreascience.kr A non-polar or mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5), would be appropriate for this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer allows for both separation and identification. As the compound elutes from the GC column, it is directly introduced into the MS ion source. This provides a mass spectrum for the peak at a specific retention time, confirming its identity by matching the spectrum with the predicted fragmentation pattern discussed in section 6.1.3. gcms.cz

Table 4: Typical Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | GC-FID or GC-MS | Purity/Quantification (FID), Identification (MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5MS) | Separation of volatile compounds |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Inlet Temperature | 250 °C | Ensure complete volatilization of the sample |

| Oven Program | 60 °C hold for 2 min, then ramp 5 °C/min to 250 °C, hold 5 min | Separate components based on boiling point |

| Detector (FID) | 280 °C | Detection and quantification |

| Detector (MS) | Transfer line at 280 °C, Ion source at 230 °C, Scan range 40-350 amu | Fragmentation and mass analysis |

High-Performance Liquid Chromatography (HPLC, UHPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are crucial for assessing the purity of the compound and for separating it from any starting materials, byproducts, or degradation products.

For a compound of this nature, a reversed-phase HPLC method would be a common starting point for analysis. A C18 column is typically effective for separating non-polar to moderately polar organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to achieve optimal separation of all components in a sample mixture. Detection is commonly performed using a UV detector, although the lack of a strong chromophore in the target molecule might necessitate the use of a refractive index detector (RID) or coupling the HPLC system to a mass spectrometer (LC-MS) for more sensitive and specific detection.

Chiral HPLC is of paramount importance for the analysis of this compound to determine its enantiomeric purity. Since enantiomers possess identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) is required for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds. The selection of the appropriate chiral column and mobile phase is critical and often requires empirical method development. A normal-phase mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier such as isopropanol, is frequently used with polysaccharide-based CSPs.

The following table outlines a hypothetical chiral HPLC method for the analysis of this compound, based on methods used for structurally similar chiral terpenes.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~ 8.5 min |

| Expected Retention Time (S-enantiomer) | ~ 9.7 min |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. In the synthesis of this compound, which can be prepared, for example, by the acetalization of (R)-citronellal, TLC is an invaluable tool for determining the consumption of the starting material and the formation of the product.

A typical TLC analysis for this reaction would involve spotting the reaction mixture onto a silica gel plate alongside the starting aldehyde. The plate is then developed in a chamber containing an appropriate solvent system, known as the eluent. The choice of eluent is crucial for achieving good separation between the spots corresponding to the reactant and the product. Given the difference in polarity between an aldehyde and its corresponding dimethyl acetal (the acetal being less polar), a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used.

The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of a new spot for the product. The relative positions of the spots are quantified by their retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The product, being less polar, will have a higher Rf value than the starting aldehyde. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining the plate with a suitable reagent, such as potassium permanganate (B83412) or vanillin (B372448) stain, which reacts with the compounds to produce colored spots.

The following table illustrates a typical TLC system for monitoring the formation of this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (9:1, v/v) |

| Visualization | Potassium permanganate stain |

| Rf of (R)-citronellal (Starting Material) | ~ 0.4 |

| Rf of this compound (Product) | ~ 0.7 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of (R)-8,8-Dimethoxy-2,6-dimethyl-oct-2-ene?

- Methodological Answer : Asymmetric catalysis (e.g., chiral transition-metal complexes) or enzymatic resolution can be employed to enforce the (R)-configuration. For intermediates with methoxy groups, protecting group strategies (e.g., acetal formation) may stabilize reactive sites during synthesis. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) ensures purity, while polarimetry or chiral HPLC validates enantiomeric excess .

Q. How can NMR and mass spectrometry (MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy singlets (δ ~3.2–3.4 ppm), allylic methyl groups (δ ~1.6–2.0 ppm), and olefinic protons (δ ~5.0–5.5 ppm, coupling constant J ≈ 10–15 Hz for trans-alkene).

- MS : Electron ionization (EI) may show fragmentation patterns at the methoxy groups (e.g., loss of CH₃O•, m/z 31) and cleavage of the octene backbone. High-resolution MS (HRMS) confirms the molecular ion (C₁₂H₂₂O₂, exact mass 198.1620) .

Q. What experimental protocols are recommended for determining physical properties like solubility and boiling point?

- Methodological Answer :

- Solubility : Use shake-flask methods with solvents (e.g., water, ethanol) at 25°C, followed by HPLC quantification. Estimated water solubility is ~829.5 mg/L .

- Boiling Point : Employ differential scanning calorimetry (DSC) or distillation under reduced pressure (predicted boiling point: ~278.5°C at 760 mmHg) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software mitigate them?

- Methodological Answer : Challenges include low crystal quality due to flexible methoxy groups and alkene geometry. SHELX-97 refines disordered solvent or torsional angles using restraints. For twinned crystals, SHELXL’s TWIN/BASF commands optimize scaling factors. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. How can density functional theory (DFT) and molecular dynamics (MD) simulate the electronic structure and conformational behavior of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.

- MD : Simulate solvent interactions (e.g., in ethanol) using AMBER force fields to study methoxy group rotation barriers (~2–5 kcal/mol) and alkene planarity .

Q. How does the (R)-configuration influence bioactivity in enantioselective interactions with biological targets?

- Methodological Answer : Conduct molecular docking (e.g., AutoDock Vina) with chiral receptors (e.g., olfactory proteins for fragrance studies). Compare binding affinities of (R)- and (S)-enantiomers. In vitro assays (e.g., enzyme inhibition) paired with circular dichroism (CD) spectroscopy validate stereospecific effects .

Q. What methodologies assess oxidative stability under experimental conditions relevant to storage or catalytic environments?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products